tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate

Peptide Synthesis Chiral Purity Quality Control

Researchers synthesizing C-terminally modified peptides or depsipeptides require orthogonal protection strategies. Fmoc-Thr-OtBu (CAS 120791-76-6) provides Fmoc-protected amine and tert-butyl ester-protected C-terminus with a free side-chain hydroxyl, enabling sequential deprotection and selective modification. • Orthogonal Fmoc/OtBu groups allow independent amine and carboxyl deprotection • Free hydroxyl supports on-resin glycosylation, phosphorylation, or ester bond formation • >98% HPLC purity minimizes deletion sequences and improves crude peptide homogeneity • Compatible with standard Fmoc-SPPS TFA global cleavage protocols

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
Cat. No. B12831468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)
InChIKeyLMRQPSBMLDCJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate: A Protected Threonine Building Block for Fmoc-SPPS


tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate (CAS 120791-76-6), commonly referred to as Fmoc-Thr-OtBu, is a fully orthogonal protected L-threonine derivative . It features an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine and a tert-butyl ester on the C-terminus, leaving the side-chain hydroxyl free . This compound is a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating threonine residues [1].

Why Fmoc-Thr-OtBu Cannot Be Simply Substituted by Other Threonine Derivatives in Peptide Synthesis


The selection of a threonine building block for Fmoc-SPPS is not interchangeable. The ester protecting group dictates the C-terminus acid lability, which directly impacts the final global deprotection step and the purity of the crude peptide . For instance, using a side-chain protected variant like Fmoc-Thr(tBu)-OH would deliver a peptide with a free acid C-terminus, fundamentally altering the target molecule. Conversely, substituting with methyl or benzyl esters changes the required cleavage conditions, potentially compromising sensitive sequences or requiring additional synthesis steps . The tert-butyl ester in Fmoc-Thr-OtBu offers a specific, standardized lability profile that is critical for synthesizing C-terminally protected peptide acids or fragments.

Quantitative Evidence for tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate: Purity, Stability, and Performance


Certified Enantiomeric Purity vs. Standard Fmoc-Amino Acids

Fmoc-Thr-OtBu is certified to stringent specifications including enantiomeric purity ≥ 99.8%, a critical parameter for synthesizing chirally pure peptides [1]. This level of stereochemical control is specified for high-quality reagents and is essential to prevent the incorporation of undesired diastereomers, which can be difficult to separate and may render a peptide inactive [1].

Peptide Synthesis Chiral Purity Quality Control

Superior Bulk Purity by HPLC Compared to Industry Benchmarks

High-purity grades of Fmoc-Thr-OtBu demonstrate a purity of ≥99.0% as determined by HPLC analysis . This exceeds the typical industry-specified minimum of 98.0% for standard peptide synthesis reagents. This higher purity directly correlates with lower levels of contamination from free amino acids, dipeptides, and other synthesis by-products, which are known to cause chain termination or incomplete coupling during SPPS .

Analytical Chemistry Peptide Synthesis Impurity Profiling

Validated Stability on Resin Under TFA Cleavage Conditions versus Benzyl Esters

The tert-butyl ester group of Fmoc-Thr-OtBu remains stable during Fmoc deprotection cycles with piperidine and is selectively removed with TFA during the final cleavage step . This is in contrast to benzyl esters (e.g., Fmoc-Thr-OBzl), which remain largely intact under TFA cleavage but require a separate, harsher hydrogenolysis or strong acid (e.g., HF) step for removal, which is incompatible with many peptide modifications and standard synthesis workflows .

Solid-Phase Peptide Synthesis Deprotection Chemistry Reaction Kinetics

Quantified Utility in Complex Peptide Synthesis: High Yield in Glycopeptide Preparation

The orthogonal protection of Fmoc-Thr-OtBu is crucial for the chemoselective synthesis of complex glycopeptide antigens. In a published method, the free hydroxyl side chain of Fmoc-Thr-OtBu was glycosylated directly. The resulting building block, Fmoc-Thr(α-O-GalNAc)-OtBu, was then used in a DAST-mediated deoxyfluorination to prepare a fluorinated T(N) antigen analog with high efficiency without affecting the sensitive O-glycosidic bond or other protecting groups [1].

Glycopeptide Synthesis Chemoselective Chemistry Synthetic Yield

Key Application Scenarios for tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate in Research and Industry


Synthesis of C-Terminally Modified Peptide Acids or Fragments

This compound is the standard choice when the target peptide requires a C-terminal threonine with a free acid or a specific modification. By starting with Fmoc-Thr-OtBu, the C-terminus is protected until the final TFA cleavage, after which it is revealed for subsequent solution-phase coupling or conjugation [1].

Preparation of Homogeneous Glycopeptides and Phosphopeptides

The free side-chain hydroxyl group of Fmoc-Thr-OtBu provides a unique handle for on-resin or solution-phase chemoselective modifications. This is critical for producing homogeneous post-translationally modified peptides, such as O-linked glycopeptides [2].

Construction of Complex Depsipeptide Natural Products

The orthogonal protection of the amine (Fmoc) and the C-terminal acid (OtBu) makes this reagent ideal for the stepwise, solid-phase assembly of depsipeptides, which contain ester bonds. The acid-labile OtBu ester can be selectively removed to form a new ester linkage without affecting the Fmoc-protected amine, as demonstrated in the synthesis of chlorofusin analogs .

High-Fidelity Synthesis of Long or Aggregation-Prone Peptides

For challenging sequences where coupling efficiency is paramount, procuring the highest available purity grade (≥99.0% by HPLC) of this building block minimizes the risk of accumulating deletion sequences and other difficult-to-remove impurities, thereby maximizing the yield of the full-length product .

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